O-Phospho-DL-threonine

Enzymology Chiral Resolution Phosphatase Assay

This racemic O-Phospho-DL-threonine is the critical, quantifiably validated phosphatase research substrate. It provides the essential enzyme kinetics profile (Km=0.9 mM; wheat germ Vₗ/Vᴅ=24) in a single compound, enabling simultaneous activity and stereospecificity assays. The definitive starting material for L-threonine resolution and native benchmark for phosphothreonine mimetic validation. Not interchangeable with enantiopure L-forms. Request a quote today to advance your metabolism, calcification, or kinase research.

Molecular Formula C4H10NO6P
Molecular Weight 199.10 g/mol
CAS No. 27530-80-9
Cat. No. B1583387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Phospho-DL-threonine
CAS27530-80-9
Molecular FormulaC4H10NO6P
Molecular Weight199.10 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)OP(=O)(O)O
InChIInChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)
InChIKeyUSRGIUJOYOXOQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Phospho-DL-threonine (CAS 27530-80-9) Sourcing and Baseline Characterization for Research Procurement


O-Phospho-DL-threonine (CAS 27530-80-9) is a racemic mixture of the D- and L-enantiomers of phosphorylated threonine, categorized as an α-amino acid derivative [1]. It functions as both a substrate and inhibitor for specific phosphatases, with a reported Michaelis constant (Kₘ) of 0.9 mM for a membrane-bound enzyme [2]. The compound is typically supplied as a white crystalline powder with a purity specification of ≥98%, an assigned melting point of 184 °C, and a defined stereocenter count of zero, which distinguishes it from its enantiopure counterparts .

Procurement Risks of Substituting O-Phospho-DL-threonine with In-Class Phosphoamino Acids


Substituting O-Phospho-DL-threonine with O-Phospho-L-threonine (CAS 1114-81-4) or other phosphoamino acids is scientifically invalid due to the critical, quantifiable stereoselectivity of the enzymes involved. Research demonstrates that acid phosphatases from wheat germ hydrolyze the L-enantiomer 24 times faster than the D-enantiomer (Vₗ/Vᴅ = 24) [1]. This pronounced stereochemical preference is further substantiated by crystallographic data revealing that O-phospho-DL-threonine and O-phospho-L-threonine adopt distinct zwitterionic conformations and engage in divergent three-dimensional hydrogen-bonding networks, with specific N–H···O and P–O–H···O interactions differing between the racemate and the pure L-form [2]. These foundational differences in enzyme kinetics and molecular recognition underscore that generic substitution with an enantiopure analog will introduce uncontrolled experimental variability.

Quantitative Performance Evidence for O-Phospho-DL-threonine (CAS 27530-80-9) Versus Closest Analogs


Stereospecific Enzymatic Hydrolysis: Direct Kinetic Comparison with O-Phospho-L-threonine

In a direct head-to-head kinetic study, wheat germ acid phosphatase exhibited marked stereoselectivity for the L-enantiomer of phosphothreonine over its D-counterpart [1].

Enzymology Chiral Resolution Phosphatase Assay

Crystallographic and Conformational Differentiation from O-Phospho-L-threonine

Crystallographic analysis revealed that O-phospho-DL-threonine and O-phospho-L-threonine form distinct zwitterionic structures and hydrogen-bonding networks [1].

Structural Biology Crystallography Molecular Recognition

Enantiomeric Purity as a Byproduct: Deriving O-Phospho-D-threonine from the Racemate

The preparative-scale resolution of D,L-threonine using immobilized wheat germ acid phosphatase directly produces O-phospho-D-threonine of high optical purity as a byproduct [1].

Preparative Chromatography Chiral Synthesis Enantiopure Standards

Chemical Stability as a Reference Standard Versus Non-Hydrolyzable Mimetics

Native phosphothreonine (pThr) residues, such as O-Phospho-DL-threonine, are established as being susceptible to rapid hydrolysis by cellular phosphatases, a property that underpins the extensive development of phosphatase-stable mimetics [1].

Peptidomimetics Drug Discovery Phosphatase Assay

Procurement Cost Analysis: O-Phospho-DL-threonine vs. O-Phospho-L-threonine

While not a scientific parameter, the cost differential between the racemic DL-form and the enantiopure L-form is a direct, quantifiable factor in procurement decisions. Representative pricing from a major supplier shows O-Phospho-DL-threonine is significantly more economical than its enantiopure counterpart [1].

Chemical Procurement Cost Analysis Racemic Mixture

Quantitative Physicochemical Property Comparison with O-Phospho-L-threonine

Direct comparison of predicted physicochemical properties reveals key differences between O-Phospho-DL-threonine and O-Phospho-L-threonine, particularly in melting point, which can affect handling and formulation .

Physicochemical Analysis Solubility Material Science

Targeted Research and Industrial Applications for O-Phospho-DL-threonine (CAS 27530-80-9)


Preparative-Scale Enzymatic Resolution for Production of Enantiopure L-Threonine and O-Phospho-D-threonine

O-Phospho-DL-threonine is the validated starting material for the preparative-scale enzymatic resolution of D,L-threonine using immobilized wheat germ acid phosphatase. The pronounced stereoselectivity of the enzyme (Vₗ/Vᴅ = 24) enables the selective hydrolysis of the L-enantiomer, yielding L-threonine of high optical purity while leaving O-Phospho-D-threonine intact for subsequent isolation [1]. This method has been successfully demonstrated at the multi-gram scale.

Benchmark Substrate for Phosphatase Enzyme Characterization and Inhibitor Screening

The racemic mixture serves as an ideal, cost-effective substrate for initial screening and characterization of phosphatases. It provides a baseline for both the rapid turnover of the L-enantiomer and the slower, stereospecific interaction with the D-enantiomer (Vₗ/Vᴅ = 24 for wheat germ acid phosphatase) [1]. This dual kinetic profile within a single substrate allows for the simultaneous assessment of enzyme activity and stereoselectivity.

Native Reference Control in the Development of Phosphatase-Stable Peptidomimetics

In the design and validation of phosphatase-resistant phosphothreonine mimetics (e.g., Pmab), O-Phospho-DL-threonine is the essential native benchmark [1]. Comparative assays using the DL-racemate establish the baseline for enzymatic lability, allowing researchers to quantify the enhanced stability and improved binding affinities achieved by synthetic mimetics in the context of polo-like kinase 1 (Plk1) polo-box domain (PBD) interactions [1].

Calcium-Binding and Calcification Research (Oral Care and Bone Diagnostics)

O-Phospho-DL-threonine is a functional component in research focused on calcified surfaces. Patented applications describe its use in compounds that specifically bind tightly to calcium deposits on teeth and bone [1]. This property makes it suitable for research into remineralization strategies, diagnostic imaging of bone defects, and in vitro assays for detecting and analyzing calcification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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